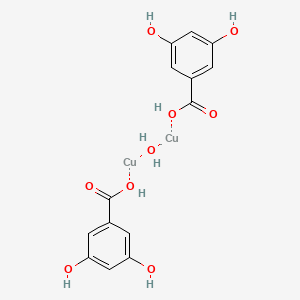
Bis(3,5-dihydroxybenzoato-O1)-mu-oxodicopper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(3,5-Dihydroxybenzoato-o1)-mu-oxodicopper: is a coordination compound consisting of copper ions coordinated with 3,5-dihydroxybenzoate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-(3,5-Dihydroxybenzoato-o1)-mu-oxodicopper typically involves the reaction of copper salts (such as copper(II) sulfate or copper(II) nitrate) with 3,5-dihydroxybenzoic acid in an appropriate solvent. The reaction conditions, such as temperature, pH, and solvent choice, can significantly influence the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, general principles of coordination chemistry and industrial synthesis of similar compounds can be applied. This often involves large-scale reactions under controlled conditions to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation-Reduction Reactions: The copper centers in the compound can undergo redox reactions, which are crucial for its catalytic properties.
Substitution Reactions: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Ascorbic acid, sodium borohydride.
Solvents: Water, ethanol, acetonitrile.
Major Products Formed
The major products depend on the specific reactions and conditions. For example, oxidation reactions may lead to the formation of higher oxidation state copper complexes, while substitution reactions may yield new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a catalyst in various organic reactions, including oxidation and coupling reactions. Biology Medicine : Investigated for its antimicrobial properties and potential use in drug delivery systems. Industry : Utilized in the development of advanced materials with specific electronic or magnetic properties.
Mecanismo De Acción
The mechanism by which bis-(3,5-Dihydroxybenzoato-o1)-mu-oxodicopper exerts its effects often involves the coordination of copper ions with target molecules, facilitating redox reactions or stabilizing specific molecular structures. The molecular targets and pathways can vary depending on the application, such as catalysis or biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis-(salicylato)-copper(II)
- Bis-(acetylacetonato)-copper(II)
- Copper(II) benzoate
Propiedades
Número CAS |
94159-25-8 |
|---|---|
Fórmula molecular |
C14H14Cu2O9 |
Peso molecular |
453.35 g/mol |
Nombre IUPAC |
copper;3,5-dihydroxybenzoic acid;hydrate |
InChI |
InChI=1S/2C7H6O4.2Cu.H2O/c2*8-5-1-4(7(10)11)2-6(9)3-5;;;/h2*1-3,8-9H,(H,10,11);;;1H2 |
Clave InChI |
ZTUBFXSLXXBNNV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)O)C(=O)O.C1=C(C=C(C=C1O)O)C(=O)O.O.[Cu].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


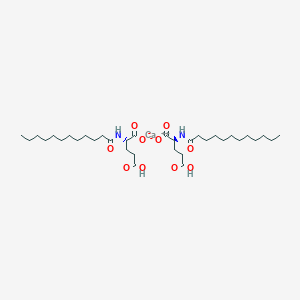
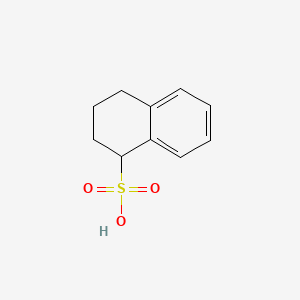
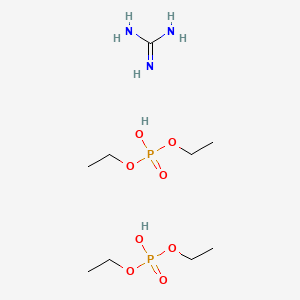


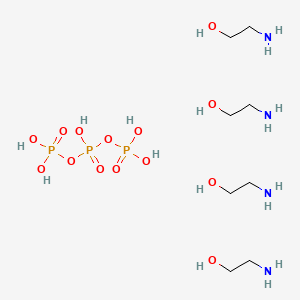
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
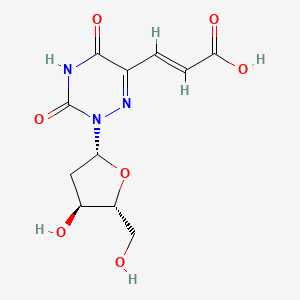



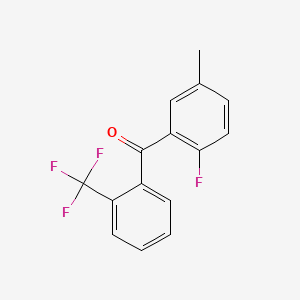
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)

